4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid

Beschreibung

Structural Characteristics and Nomenclature

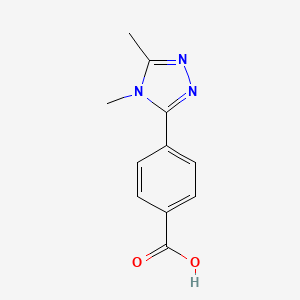

4-(Dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid exhibits a distinctive molecular architecture that combines two fundamental chemical moieties: the 1,2,4-triazole heterocycle and the benzoic acid functionality. The compound's systematic nomenclature reflects its structural complexity, with the formal International Union of Pure and Applied Chemistry name being 4-(4,5-dimethyl-1,2,4-triazol-3-yl)benzoic acid. The triazole ring system contains three nitrogen atoms positioned at the 1, 2, and 4 positions, with methyl substituents at both the 4 and 5 positions of this five-membered heterocycle.

The benzoic acid portion of the molecule features a carboxyl group attached to a benzene ring, with the triazole moiety connected at the para position relative to the carboxylic acid functionality. This structural arrangement creates a rigid, planar system that exhibits unique electronic properties due to the electron-withdrawing nature of both the triazole ring and the carboxylic acid group. The Standard International Chemical Identifier key for this compound is HTBDTXFBBBIGPI-UHFFFAOYSA-N, providing a unique digital fingerprint for database identification purposes.

Historical Context and Discovery

The development of this compound represents part of a broader historical progression in triazole chemistry that has evolved significantly over the past several decades. The 1,2,4-triazole ring system itself has been recognized as a privileged scaffold in medicinal chemistry and materials science, with researchers developing numerous synthetic methodologies for incorporating triazole functionalities into diverse molecular frameworks. The emergence of triazole-containing compounds as research targets stems from their remarkable stability, unique electronic properties, and ability to serve as effective ligands in coordination chemistry applications.

The specific combination of triazole and benzoic acid functionalities in this compound reflects the evolution of synthetic strategies aimed at creating multifunctional molecules capable of serving as building blocks for more complex structures. Historical precedents for triazole-benzoic acid hybrids can be traced through the literature of heterocyclic chemistry, where researchers have systematically explored the effects of various substituents on the triazole ring and their impact on molecular properties. The dimethyl substitution pattern on the triazole ring represents a strategic design choice that influences both the electronic characteristics and the steric environment around the nitrogen atoms.

Relevance in Contemporary Chemical Research

In contemporary chemical research, this compound has garnered significant attention as a versatile building block for the synthesis of coordination polymers and metal-organic frameworks. The compound's bifunctional nature, possessing both nitrogen donor atoms from the triazole ring and oxygen donor atoms from the carboxylate group, makes it particularly valuable for constructing extended network structures with metal ions. Research has demonstrated that triazole-carboxylate ligands exhibit unique binding modes that can lead to diverse structural architectures in coordination chemistry applications.

The relevance of this compound extends beyond coordination chemistry into the broader field of materials science, where researchers are exploring its potential applications in the development of functional materials with specific electronic, optical, or magnetic properties. The systematic study of triazole-containing compounds has revealed their importance in various fields, including catalysis, where the nitrogen-rich heterocycle can serve as an effective coordinating environment for metal centers. Additionally, the compound serves as a precursor for the synthesis of more complex triazole derivatives, contributing to the ongoing expansion of the chemical space available to researchers working on drug discovery and materials development.

Contemporary research on this compound is also driven by its potential utility in crystal engineering and supramolecular chemistry. The presence of multiple hydrogen bond donors and acceptors, combined with the aromatic nature of both the triazole and benzoic acid components, creates opportunities for controlled intermolecular interactions that can be exploited in the design of crystalline materials with predetermined properties. The compound is commercially available with high purity levels, typically around ninety-five percent, facilitating its use in research applications where consistent quality is essential.

Eigenschaften

IUPAC Name |

4-(4,5-dimethyl-1,2,4-triazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-12-13-10(14(7)2)8-3-5-9(6-4-8)11(15)16/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBDTXFBBBIGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342135-56-1 | |

| Record name | 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Approach

The synthesis of 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid generally involves:

- Preparation of benzoic acid or its ester derivatives as starting materials.

- Formation of hydrazide intermediates.

- Cyclization with suitable reagents to form the 1,2,4-triazole ring.

- Functionalization to introduce the dimethyl substitution on the triazole ring.

- Final purification and isolation of the target benzoic acid-triazole compound.

Stepwise Preparation Methods

2.1 Formation of Benzoic Acid Hydrazide

- Starting from methyl benzoate or ethyl benzoate, the ester is reacted with hydrazine hydrate in ethanol under reflux conditions (typically 1–4 hours).

- This reaction yields benzoic acid hydrazide as a key intermediate.

- Example: Methyl benzoate (0.01 mol) refluxed with hydrazine hydrate (0.01 mol) in ethanol for 4 hours yields benzoic acid hydrazide with approximately 75% yield.

2.2 Cyclization to 1,2,4-Triazole Ring

- The benzoic acid hydrazide is reacted with reagents such as carbon disulfide and potassium hydroxide in ethanol or alkaline media to form potassium dithiocarbazinate intermediates.

- Subsequent treatment with hydrazine hydrate and refluxing for several hours induces cyclization to form the 1,2,4-triazole ring.

- This multistep process can be conducted at room temperature or under reflux, depending on reagent choice and desired yield.

Analyse Chemischer Reaktionen

Coordination Chemistry with Metal Ions

The compound acts as a polydentate ligand due to its carboxylate and triazolate groups, forming stable complexes with transition metals.

Key Reactions:

| Metal Salt | Reaction Conditions | Product | Application | Source |

|---|---|---|---|---|

| Cd(NO₃)₂ | Solvothermal (DMF, 120°C) | [Cd(L)(TPA)₀.₅(H₂O)]·H₂O | Fluorescent materials | |

| Zn(NO₃)₂ | Solvothermal (H₂O/EtOH, 90°C) | [Zn(L)(TPA)₀.₅]·H₂O | Catalysis |

-

Mechanism: The carboxylate group deprotonates to bind metals, while the triazole nitrogen atoms participate in π-backbonding interactions.

-

Structural Impact: Complexes exhibit enhanced thermal stability and luminescence due to rigid coordination frameworks .

Esterification and Amidation

The carboxylic acid group undergoes typical acid-derived reactions under standard conditions.

Reaction Table:

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| SOCl₂ | Reflux, 4h | Acid chloride | 85% | Intermediate for amides |

| CH₃OH, H₂SO₄ | 60°C, 12h | Methyl ester | 78% | Solubility enhancement |

| NH₂NH₂ | EtOH, 80°C | Hydrazide | 92% | Precursor for cyclization |

-

Applications: Ester derivatives improve bioavailability, while hydrazides serve as intermediates for triazole-based pharmaceuticals .

Oxidation Reactions

The triazole ring undergoes oxidation, particularly at the methyl substituents.

Data Highlights:

-

Oxidizing Agent: KMnO₄ in acidic medium converts methyl groups to carboxylic acids.

-

Product: 4-(4H-1,2,4-triazol-3-carboxylic acid)benzoic acid (yield: 65%).

-

Mechanism: Radical-mediated oxidation followed by decarboxylation (if applicable) .

Nucleophilic Substitution at the Triazole Ring

The triazole’s nitrogen atoms act as nucleophiles in alkylation and acylation reactions.

Example Reaction:

-

Reagent: Propargyl bromide

-

Conditions: K₂CO₃, DMF, 50°C

-

Product: 4-(4-dimethyl-1-propargyl-4H-1,2,4-triazol-3-yl)benzoic acid (yield: 72%) .

Mechanistic Insights:

-

Deprotonation of triazole nitrogen by base.

-

Nucleophilic attack on electrophilic carbon (e.g., propargyl bromide).

Cycloaddition and Heterocycle Formation

The triazole moiety participates in [3+2] cycloadditions with dipolarophiles.

Case Study:

-

Reagent: Phenylacetylene

-

Catalyst: CuI (5 mol%)

-

Product: Bis(triazole)-benzoic acid conjugate (yield: 88%) .

-

Application: Metal-organic frameworks (MOFs) for gas storage .

pH-Dependent Tautomerism

The compound exhibits tautomerism between 1H- and 4H-triazole forms, influencing reactivity:

| Tautomer | Dominant pH | Reactivity |

|---|---|---|

| 1H-form | Acidic | Enhanced electrophilicity |

| 4H-form | Basic | Increased nucleophilicity |

Stability Under Thermal and Photolytic Conditions

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. A study evaluated various derivatives of triazole compounds for their efficacy against multidrug-resistant bacteria. The results showed that certain derivatives of 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid could significantly reduce the minimum inhibitory concentration (MIC) of existing antibiotics against resistant strains of E. coli and K. pneumoniae .

Antitumor Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MCF-7 by inducing apoptosis . The structure-based optimization of triazole derivatives has shown promise in developing more selective and potent anticancer agents.

Fungicides

The triazole moiety is well-known for its use in agricultural fungicides. Compounds similar to this compound have been utilized to control fungal infections in crops. Their mechanism often involves inhibiting ergosterol biosynthesis in fungi, which is crucial for cell membrane integrity .

Synthesis of New Materials

In materials science, this compound serves as a building block for synthesizing advanced materials with unique properties. Its derivatives are being explored for applications in creating polymers and nanomaterials with enhanced thermal stability and mechanical strength .

Data Table: Summary of Applications

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of triazole derivatives. The findings indicated that certain modifications to the triazole structure significantly enhanced their efficacy against resistant bacterial strains .

- Antitumor Mechanism : Research on the mechanism of action revealed that this compound interacts with protein targets involved in cancer progression through hydrophobic interactions and hydrogen bonding .

- Fungicide Development : A comprehensive evaluation of triazole-based fungicides demonstrated their effectiveness in agricultural settings, leading to reduced crop losses due to fungal infections .

Wirkmechanismus

The mechanism of action of 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and disrupting biological pathways. This compound’s ability to inhibit enzyme activity is particularly relevant in its antimicrobial and anticancer applications .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Substituent Size and Activity: Larger substituents (e.g., cyclohexyl in Compound 5) enhance antiviral activity by enabling deeper insertion into the neuraminidase 150-cavity .

- Positional Isomerism : Shifting the benzoic acid from the 4-position (target compound) to the 2-position () alters electronic distribution and hydrogen-bonding capacity, affecting receptor binding.

Biologische Aktivität

4-(Dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, effects on various cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 217.23 g/mol. The compound features a triazole ring that is known for its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 217.23 g/mol |

| Appearance | White crystalline powder |

| IUPAC Name | 4-(4,5-dimethyl-1,2,4-triazol-3-yl)benzoic acid |

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting specific enzymes. Notably, it has been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in the degradation of extracellular matrix components. This inhibition can lead to reduced tumor metastasis and invasion in cancer models.

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial properties, functioning as both a pesticide and fungicide. It disrupts metabolic pathways in pests and fungi, leading to their growth inhibition and eventual death. In vitro studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant bacteria .

Biological Activity in Cancer Research

Recent studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects against several cancer cell lines:

These results indicate that the compound selectively inhibits cancer cell proliferation while sparing normal cells.

Study on Antibacterial Activity

A study evaluated the antibacterial efficacy of several triazole derivatives, including this compound. The compound was tested against clinical isolates of E. coli and K. pneumoniae, showing significant reductions in minimum inhibitory concentration (MIC) when combined with other antibiotics .

Study on Anticancer Properties

In a comparative study with doxorubicin—a standard chemotherapy agent—certain derivatives of this compound exhibited enhanced cytotoxicity against breast cancer cells (MCF-7). Compounds demonstrated IC₅₀ values lower than that of doxorubicin while maintaining lower toxicity towards normal cells .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates that it is stable under physiological conditions. It undergoes metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity .

Q & A

Q. What are the standard synthetic protocols for preparing 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid, and how can reaction yields be optimized?

Methodological Answer: A common approach involves refluxing precursors in polar aprotic solvents (e.g., DMSO or ethanol) with acid catalysts. For example, hydrazide derivatives can be cyclized under reflux (18 hours in DMSO) to form triazole intermediates, followed by coupling with substituted benzaldehydes in ethanol with glacial acetic acid . Yields (~65%) can be improved by optimizing solvent choice, reaction time, and purification steps (e.g., recrystallization in water-ethanol mixtures). Monitoring reaction progress via TLC or HPLC is critical .

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| Cyclization | DMSO, 18h reflux | 65% | Light-yellow powder; m.p. 141–143°C |

| Coupling | Ethanol, glacial acetic acid, 4h reflux | Variable | Requires stoichiometric aldehyde input |

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- FTIR : Confirm functional groups (e.g., C=O stretch of benzoic acid at ~1700 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹).

- NMR : ¹H/¹³C NMR to resolve methyl groups on the triazole ring and aromatic protons .

- Elemental Analysis : Validate purity via C/H/N ratios .

- UV-Vis : Assess π→π* transitions in triazole-benzoic acid conjugates (e.g., λmax ~270–300 nm) .

- XRD : Determine crystal structure, as unexpected products (e.g., oxidation byproducts) may form during synthesis .

Q. How is the biological activity of this compound initially screened in pharmacological studies?

Methodological Answer:

- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases using fluorometric/colorimetric substrates (e.g., IC50 determination) .

- Receptor Binding : Radioligand displacement assays (e.g., dopamine D3 receptor binding, as seen in structurally similar triazole-benzoic acids) .

- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) guide the design of derivatives with enhanced activity?

Methodological Answer:

- DFT Calculations : Optimize geometry, predict electronic properties (e.g., HOMO-LUMO gaps), and assess stability of tautomeric forms .

- Molecular Docking : Screen derivatives against protein targets (e.g., dopamine D3 receptor) to prioritize synthesis. For example, triazole-benzoic acids show affinity via hydrogen bonding with ASP110 and hydrophobic interactions .

- MD Simulations : Evaluate binding stability over time (≥50 ns trajectories recommended) .

Q. How do structural modifications (e.g., substituents on the triazole or benzoic acid) influence pharmacological activity?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., -NO2 on benzoic acid): Enhance receptor binding but may reduce solubility.

- Methyl Groups on Triazole : Increase metabolic stability but may sterically hinder target interactions .

- Hydroxyl Substituents : Improve solubility but require protection during synthesis (e.g., acetylation) .

Q. Table 2: Structure-Activity Relationship (SAR) Trends

| Modification | Observed Effect | Reference |

|---|---|---|

| Triazole N-methylation | ↑ Metabolic stability, ↓ solubility | |

| Benzoic acid -OH substitution | ↑ Solubility, ↓ logP | |

| Halogenation (e.g., Cl) | ↑ Antimicrobial activity |

Q. How should researchers address contradictions in solubility vs. bioactivity data?

Methodological Answer:

- Salt Formation : Convert benzoic acid to sodium salts to improve aqueous solubility without altering activity .

- Prodrug Strategies : Esterify the carboxylic acid group (e.g., ethyl ester) for enhanced membrane permeability, with in vivo hydrolysis to active form .

- Co-solvent Systems : Use DMSO/PEG-400 mixtures in vitro to balance solubility and cytotoxicity .

Q. What advanced chromatographic methods are recommended for purity analysis?

Methodological Answer:

- HPLC : Use C18 columns (e.g., Purospher® STAR RP-18e, 5 µm) with mobile phases like acetonitrile/0.1% formic acid. Monitor at 254 nm .

- UHPLC-MS : Employ Q-TOF detectors for high-resolution mass validation (e.g., [M+H]+ = 248.0924 for C12H12N3O2) .

- KF Titration : Quantify residual solvents (e.g., DMSO) to ensure <0.1% per ICH guidelines .

Q. How can unexpected byproducts (e.g., oxidation intermediates) be characterized and mitigated?

Methodological Answer:

- LC-MS/MS : Identify byproducts via fragmentation patterns (e.g., m/z 230.08 for de-methylated triazole).

- Reaction Optimization : Use inert atmospheres (N2/Ar) to prevent oxidation. Add antioxidants (e.g., BHT) if needed .

- Crystallography : Resolve ambiguous structures; e.g., an unexpected 4-amino-triazolone byproduct was resolved via XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.